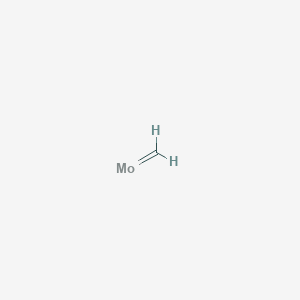

Methylidenemolybdenum

Description

Methylidenemolybdenum refers to a class of organomolybdenum compounds characterized by a methylidene (CH₂) group bonded to a molybdenum center. These compounds are of significant interest in industrial applications, particularly as lubricant additives, due to molybdenum's ability to reduce friction and wear in mechanical systems . The methylidene ligand contributes to the compound's electronic and steric properties, influencing its reactivity and stability in various environments. While specific data on this compound is sparse, its structural and functional analogs provide a basis for comparative analysis.

Properties

CAS No. |

127682-96-6 |

|---|---|

Molecular Formula |

CH2Mo |

Molecular Weight |

109.98 g/mol |

IUPAC Name |

methylidenemolybdenum |

InChI |

InChI=1S/CH2.Mo/h1H2; |

InChI Key |

IBLQFKKQXXTTPI-UHFFFAOYSA-N |

Canonical SMILES |

C=[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylidenemolybdenum typically involves the reaction of molybdenum hexacarbonyl with methyllithium. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction can be represented as follows:

Mo(CO)6+CH3Li→Mo(=CH2)+LiCO2H

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using high-purity reagents and solvents to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylidenemolybdenum undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form molybdenum oxides.

Reduction: Can be reduced to form lower oxidation state molybdenum compounds.

Substitution: Undergoes substitution reactions where the methylene group can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Uses various organic ligands under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

Oxidation: Molybdenum trioxide (MoO₃)

Reduction: Lower oxidation state molybdenum compounds

Substitution: Various organomolybdenum compounds depending on the substituent used.

Scientific Research Applications

Methylidenemolybdenum has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis reactions, particularly in olefin metathesis.

Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of methylidenemolybdenum involves its ability to form stable complexes with various organic molecules. This is primarily due to the presence of the molybdenum-carbon double bond, which allows for the formation of stable intermediates during chemical reactions. The molecular targets and pathways involved include interactions with organic substrates to facilitate bond formation and cleavage, making it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Organomolybdenum Compounds

Organomolybdenum compounds vary widely in structure, molybdenum content, solubility, and industrial utility. Below is a detailed comparison based on available research:

Table 1: Key Properties of Methylidenemolybdenum and Related Compounds

| Compound | Molybdenum Content | Solubility in Oil | Synthesis Complexity | Key Applications |

|---|---|---|---|---|

| This compound (hypothetical) | ~10–12% (estimated) | High | Moderate | Lubricant additives, catalysis |

| EP 1,136,496 derivative¹ | ≤8% | Limited | High (requires catalysts) | Limited use in lubricants |

| Carboxylic acid-derived Mo compounds² | 5–7% | Moderate | High (costly precursors) | Specialty lubricants |

| Methylaminopropylamine-Mo³ | ≤8% | Low | High (neutralization steps) | Low-performance additives |

¹Derived from methylaminopropylamine with short R groups . ²From EP 1,136,497, using carboxylic acids/glycerides . ³Requires water washes and neutralization .

Key Findings:

Higher Mo content enhances anti-wear performance in lubricants.

Solubility: Unlike methylaminopropylamine-Mo compounds, this compound’s structure may improve oil solubility, critical for homogeneous dispersion in lubricant formulations .

Synthesis Efficiency : Carboxylic acid-derived Mo compounds require expensive precursors and complex steps, whereas this compound’s synthesis might avoid neutralization or water washes, reducing costs .

Challenges in Comparative Analysis

Data Limitations: Direct studies on this compound are scarce. Most comparisons rely on structurally related organomolybdenum compounds, introducing extrapolation risks.

Analytical Constraints: As noted in chemical analysis guidelines, variations in batch composition and incomplete extraction can skew reported Mo content and solubility data .

Structural Nuances: Minor changes in ligand architecture (e.g., methylidene vs. methoxy or carboxylate groups) drastically alter properties, complicating direct comparisons .

Research Implications

- Synthetic Optimization : Further research is needed to validate its synthesis pathways and scalability, particularly in avoiding costly catalysts or purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.